4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
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Overview
Description
4-Methyl-2,6-bis(®-1-phenylethyl)aniline is an organic compound with a complex structure that includes a methyl group, two phenylethyl groups, and an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(®-1-phenylethyl)aniline typically involves the reaction of 4-methyl-2,6-diformylphenol with ®-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 4-Methyl-2,6-bis(®-1-phenylethyl)aniline .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(®-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-2,6-bis(®-1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Investigated for its potential as a chemosensor for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-Methyl-2,6-bis(®-1-phenylethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, as a chemosensor, it binds to metal ions through coordination bonds, leading to changes in its fluorescence properties. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Similar structure but with ethyl groups instead of phenylethyl groups.
4-Methyl-2,6-bis(pyridinyl-3-ethynyl)aniline: Contains pyridinyl groups instead of phenylethyl groups.
Uniqueness
4-Methyl-2,6-bis(®-1-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a chemosensor and its potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBNATUIDTYKOR-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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